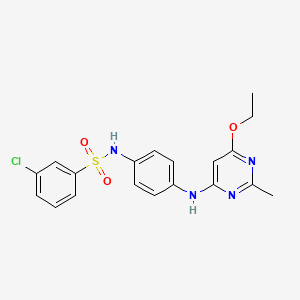

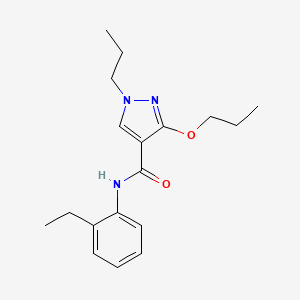

![molecular formula C17H12N2O3S B2661751 N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide CAS No. 2097936-98-4](/img/structure/B2661751.png)

N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A chemical compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

Physical properties include color, density, melting point, boiling point, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Diuretic Activity

A study on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives revealed their potential as diuretic agents. The research highlighted the in vivo diuretic activity of these compounds, showcasing the therapeutic potential of benzothiazole derivatives in medical applications (Yar & Ansari, 2009).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, demonstrating promising results against tumorigenic cell lines. This underscores the potential of benzothiazole derivatives in developing new anticancer drugs (Yoshida et al., 2005).

Material Science and Chemistry

Supramolecular Gelators

The role of methyl functionality and S⋯O interactions in supramolecular gelation behavior was explored through the synthesis of N-(thiazol-2-yl) benzamide derivatives. These findings contribute to the understanding of gelation mechanisms and the design of new materials (Yadav & Ballabh, 2020).

Corrosion Inhibitors

Benzothiazole derivatives were studied for their efficacy as corrosion inhibitors, showing significant potential in protecting metals from corrosion. The research highlights the application of these compounds in extending the life of metal structures and components (Hu et al., 2016).

Organic Synthesis

Chemical Synthesis

The synthesis of N-methylated tetrapeptide using Bts-protected amino acid chlorides demonstrates the versatility of benzothiazole derivatives in facilitating organic synthesis. This study provides insights into efficient coupling and methylation steps for producing complex peptides (Vedejs & Kongkittingam, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(22-13)12-5-6-21-9-12/h1-7,9-10H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRHZCYDSLJSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

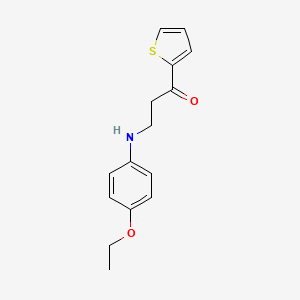

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)

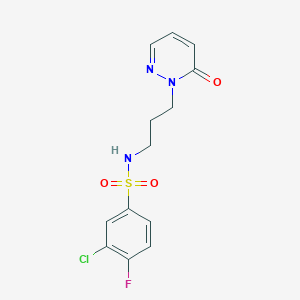

![2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2661687.png)

![(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone](/img/structure/B2661688.png)

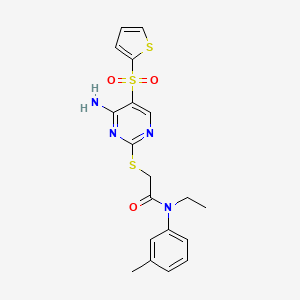

![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)